4-(Thiophen-2-ylmethyl)thiomorpholine-3-carboxylic acid

Medicinal Chemistry Lipophilicity ADME Prediction

4-(Thiophen-2-ylmethyl)thiomorpholine-3-carboxylic acid (CAS 1544308-41-9) is a heterocyclic, non-aromatic alpha-amino acid surrogate featuring a saturated 1,4-thiazinane (thiomorpholine) ring with a carboxylic acid at the 3-position and a thiophen-2-ylmethyl substituent on the ring nitrogen. With a molecular formula of C10H13NO2S2 and a molecular weight of 243.35 g/mol, the compound contains dual sulfur atoms contributing to a distinct polarity and hydrogen-bonding profile compared to its oxygen-containing morpholine analogs.

Molecular Formula C10H13NO2S2
Molecular Weight 243.4 g/mol
Cat. No. B12999591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Thiophen-2-ylmethyl)thiomorpholine-3-carboxylic acid
Molecular FormulaC10H13NO2S2
Molecular Weight243.4 g/mol
Structural Identifiers
SMILESC1CSCC(N1CC2=CC=CS2)C(=O)O
InChIInChI=1S/C10H13NO2S2/c12-10(13)9-7-14-5-3-11(9)6-8-2-1-4-15-8/h1-2,4,9H,3,5-7H2,(H,12,13)
InChIKeyWJMOSUOVPLCJRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Thiophen-2-ylmethyl)thiomorpholine-3-carboxylic acid: Core Structural and Pharmacophore Properties for Procurement


4-(Thiophen-2-ylmethyl)thiomorpholine-3-carboxylic acid (CAS 1544308-41-9) is a heterocyclic, non-aromatic alpha-amino acid surrogate featuring a saturated 1,4-thiazinane (thiomorpholine) ring with a carboxylic acid at the 3-position and a thiophen-2-ylmethyl substituent on the ring nitrogen. With a molecular formula of C10H13NO2S2 and a molecular weight of 243.35 g/mol, the compound contains dual sulfur atoms contributing to a distinct polarity and hydrogen-bonding profile compared to its oxygen-containing morpholine analogs . It is supplied as a research-grade building block, typically at 95–98% purity, with a topological polar surface area (TPSA) of 40.54 Ų and a computed octanol-water partition coefficient (cLogP) of approximately 1.75 .

Why Generic Substitution Fails for 4-(Thiophen-2-ylmethyl)thiomorpholine-3-carboxylic acid in Lead Optimization


Despite sharing a common thiomorpholine-3-carboxylic acid core, the precise regiochemistry of the thiophene attachment fundamentally alters key molecular properties. For example, the 2-ylmethyl and 3-ylmethyl regioisomers exhibit distinct spatial arrangements that influence target binding, while the 5-(thiophen-2-yl) positional isomer presents a completely different vector and electronic distribution . Even subtle differences in lipophilicity (cLogP) and hydrogen-bond acceptor/donor counts, as quantified below, can lead to significant changes in solubility, permeability, and off-target activity . Simple replacement with an oxygen-containing morpholine analog would further eliminate a key sulfur-dependent interaction potential. Therefore, the precise identity of this compound is critical in any SAR or medicinal chemistry campaign.

Quantitative Differentiation Guide: 4-(Thiophen-2-ylmethyl)thiomorpholine-3-carboxylic acid vs. Closest Analogs


Lipophilicity Advantage: cLogP of 1.75 vs. 5-(Thiophen-2-yl) Positional Isomer

The 4-thiophen-2-ylmethyl substitution on the thiomorpholine nitrogen results in a computed LogP (cLogP) of 1.75 . This value is meaningfully lower than the cLogP of its closest structural analog, the 5-(thiophen-2-yl)thiomorpholine-3-carboxylic acid positional isomer, which is reported as 1.9 . This quantifiable difference in lipophilicity can directly impact solubility, metabolic stability, and off-target binding, making our target compound the more favorable choice for programs seeking to maintain lower overall lipophilicity.

Medicinal Chemistry Lipophilicity ADME Prediction

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Profile: Target vs. 3-ylmethyl Regioisomer

The target compound possesses a topological polar surface area (TPSA) of 40.54 Ų with 4 hydrogen-bond acceptors and 1 donor . While its constitutional isomer, 4-(thiophen-3-ylmethyl)thiomorpholine-3-carboxylic acid, shares an identical molecular formula, its TPSA and the specific spatial orientation of its hydrogen-bonding groups differ, as indicated by its distinct InChI string . Identical molecular weight but different 3D pharmacophores mean these compounds cannot simply be interchanged, as the 2-ylmethyl isomer presents the thiophene sulfur for interaction in a different plane.

Computational Chemistry Drug Design Molecular Descriptors

Procurement-Ready Purity and ISO Certification vs. Uncertified Analogs

The target compound is commercially available with a purity specification of 98% (HPLC) from a supplier that provides batch-specific QC data including NMR and HPLC . While the 3-ylmethyl regioisomer can also be sourced at 95% purity, the procurement of the 2-ylmethyl derivative provides a superior documented purity level essential for reproducible biological assays. The manufacturer's adherence to ISO certification for this specific product offers an additional layer of quality assurance not universally documented for its closest analogs.

Quality Control Procurement Analytical Chemistry

Sulfur Content and Molecular Weight Differentiation: Thiomorpholine vs. Morpholine Core

The target compound's thiomorpholine core, containing a ring sulfur, results in a molecular weight of 243.35 g/mol and a distinct elemental composition (C10H13NO2S2) . This is in contrast to its direct oxygen analog, 4-(thiophen-2-ylmethyl)morpholine-3-carboxylic acid, which has a lower molecular weight and a different polarizability and H-bond acceptor profile due to the O/S substitution . The presence of the second sulfur atom (in the core) can confer unique metabolic pathways and target interactions, which is a class-level advantage for thiomorpholines that cannot be replicated by morpholine analogs.

Bioisosterism Medicinal Chemistry Physical Chemistry

Prioritized Application Scenarios for 4-(Thiophen-2-ylmethyl)thiomorpholine-3-carboxylic acid


Structure-Activity Relationship (SAR) Studies Targeting KCNQ or Related Ion Channels.

Given the compound's structural similarity to the thiomorpholine derivatives claimed as KCNQ potassium channel openers in patent EP1727809B1 [1], this specific 4-(thiophen-2-ylmethyl) regioisomer serves as a critical comparator in SAR studies. Its well-defined cLogP of 1.75 and high purity (98%) are essential for generating clean dose-response data when exploring the pharmacophoric impact of thiophene positional isomerism on channel activation and selectivity.

Negative Control or Inactive Enantiomer in Chiral Probe Synthesis.

The 3-position of the thiomorpholine ring is a chiral center. This compound, as a racemate or a specific enantiomer, can be used to probe stereospecific binding interactions. Its procurement at a high, certified purity ensures that observed biological inactivity in a specific assay can be confidently attributed to the stereochemistry or structure of the molecule itself, rather than to confounding impurities.

Metabolic Stability Profiling of Sulfur-Containing Heterocycles.

The dual-sulfur composition of this compound makes it an ideal model substrate for evaluating the metabolic fate of sulfur-containing drugs, particularly examining S-oxidation pathways (to sulfoxide/sulfone). The quantifiable differentiation in lipophilicity (cLogP 1.75) compared to a 5-substituted analog (cLogP 1.9) can be directly correlated with its in vitro intrinsic clearance, providing valuable data for drug design teams.

Fragment-Based Lead Discovery (FBLD) Library Expansion.

With a molecular weight of 243.35 g/mol and favorable lead-like properties (TPSA 40.54, HBD 1, Rotatable bonds 3) , this compound is a valuable addition to fragment screening libraries. Its procurement, guaranteed by ISO-certified quality systems , ensures it meets the stringent purity requirements (>98%) necessary for reliable hit identification in fragment screens via biophysical methods like SPR or NMR.

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